1-Ethyl-1-nitrosourea

描述

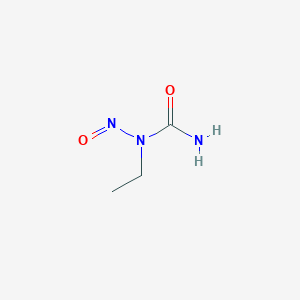

乙基亚硝基脲,也称为N-乙基-N-亚硝基脲,是一种高效的诱变剂,化学式为C₃H₇N₃O₂。它是一种烷基化剂,将它的乙基转移到核酸中的核碱基上,主要靶向胸腺嘧啶。 该化合物以其高效诱导突变的能力而闻名,使其成为遗传学研究中的宝贵工具 .

准备方法

合成路线和反应条件: 乙基亚硝基脲可以通过乙胺与亚硝酸的反应合成。该反应通常包括以下步骤:

- 乙胺在酸性介质中与亚硝酸钠反应生成乙基重氮盐。

- 然后用尿素处理乙基重氮盐,生成乙基亚硝基脲。

工业生产方法: 在工业环境中,乙基亚硝基脲的生产遵循类似的合成路线,但规模更大。 该过程涉及对反应条件的仔细控制,以确保最终产物的产率高且纯度高 .

化学反应分析

反应类型: 乙基亚硝基脲经历几种类型的化学反应,包括:

烷基化: 它将它的乙基转移到 DNA 中的亲核位点,导致突变。

取代: 它可以参与亲核取代反应,其中亚硝基被其他亲核试剂取代。

常用试剂和条件:

烷基化: 通常在生理条件下发生,靶向 DNA 中的亲核位点。

取代: 在温和条件下需要胺类或硫醇类等亲核试剂。

主要产物:

烷基化: 导致在 DNA 中形成乙基化的核碱基。

取代: 产生取代的尿素衍生物

科学研究应用

Genetic Research and Mutagenesis

ENU is primarily employed in genetic studies due to its ability to induce targeted mutations. This application is critical in the development of genetically modified organisms (GMOs), particularly in rat models.

- Rat Mutagenesis : ENU mutagenesis has been established as a highly effective method for generating genetically modified rats. This technique allows researchers to create specific mutations that can be studied to understand gene function and disease mechanisms. The protocols for ENU mutagenesis involve administering ENU to male rats, followed by breeding with females to produce offspring with induced mutations .

- Case Study : A study demonstrated the use of ENU to generate a mouse model with a loss-of-function mutation in the TRPV1 gene, which is essential for pain sensation. This model was used to explore nociceptive pathways and pain responses, showcasing ENU's role in functional genomics .

Cancer Research

ENU's mutagenic properties have made it a staple in cancer research, particularly for studying tumorigenesis.

- Tumor Induction : ENU has been shown to induce a diverse spectrum of tumors in laboratory animals. For instance, male Sprague-Dawley rats exposed to high doses of ENU developed various tumors, providing insights into the mechanisms of chemical carcinogenesis .

- Mechanism of Action : The compound acts by transferring ethyl groups to nucleobases in DNA, leading to mutations that can result in cancerous transformations. Specifically, it primarily induces GC-AT transitions but can also cause other base substitutions .

Toxicology Studies

In addition to its applications in genetics and cancer research, ENU is also used in toxicological assessments.

- Genotoxicity Assessments : ENU serves as a model compound for evaluating the genotoxic potential of other chemicals. Its ability to cause DNA damage makes it a benchmark for testing the mutagenic effects of various substances .

- Protective Studies : Research has investigated protective agents against ENU-induced toxicity. For example, studies have explored how compounds like N-acetyl-L-cysteine can mitigate oxidative stress induced by ENU exposure in cell lines such as V79 .

Anticancer Drug Development

Recent studies have focused on modifying ENU's structure to enhance its anticancer properties while reducing toxicity.

- Spin-Labelled Analogues : Research has synthesized spin-labelled analogues of ENU that exhibit lower toxicity and higher anticancer activity compared to traditional nitrosoureas like CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea). These modifications aim to improve therapeutic outcomes while minimizing adverse effects .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Genetic Research | Inducing mutations for GMO development | Effective generation of mutant rat models |

| Cancer Research | Tumor induction and studying carcinogenic mechanisms | Diverse tumors induced in Sprague-Dawley rats |

| Toxicology | Genotoxicity assessments and protective agent studies | Mitigation of oxidative stress using N-acetyl-L-cysteine |

| Anticancer Development | Structural modifications for improved efficacy and reduced toxicity | Spin-labelled analogues show enhanced anticancer activity |

作用机制

乙基亚硝基脲通过烷基化 DNA 发挥作用。它将它的乙基转移到 DNA 碱基的亲核位点,主要靶向胸腺嘧啶。这种烷基化导致 DNA 复制过程中的错配,导致突变。 主要分子靶点是精原细胞干细胞,这些干细胞对成熟精子的产生至关重要 .

相似化合物的比较

乙基亚硝基脲属于亚硝基脲类,这类化合物以其烷基化特性而闻名。类似的化合物包括:

N-甲基-N-亚硝基脲: 另一种具有类似烷基化特性的强效诱变剂。

卡莫司汀 (BCNU): 用于化疗,因为它能够穿过血脑屏障治疗脑肿瘤。

洛莫司汀 (CCNU): 另一种化疗药物,用于治疗脑肿瘤和淋巴瘤。

独特性: 乙基亚硝基脲在高诱变效率和高比率诱导点突变方面独树一帜。 这使其在遗传学研究中特别有价值,用于创建具有特定遗传改变的动物模型 .

生物活性

1-Ethyl-1-nitrosourea (ENU) is a potent alkylating agent widely recognized for its mutagenic and carcinogenic properties. This article delves into the biological activity of ENU, exploring its mechanisms of action, effects on various biological systems, and implications for research and health.

ENU acts primarily as a monofunctional ethylating agent, transferring ethyl groups to nucleophilic sites on DNA and proteins. The ethylation process predominantly affects nucleobases in DNA, particularly thymine and guanine, leading to mutations. The mutation spectrum induced by ENU is characterized by GC-AT transitions and a lesser extent of other base substitutions, such as AT-GC and GC-CG transitions .

Genotoxic Effects

Numerous studies have established ENU's genotoxic effects across various organisms, including mammals. It has been shown to induce tumors in multiple organs, particularly in mouse models. For instance, ENU is considered one of the most potent mutagens for male mouse germ cells, where it induces high-frequency intragenic mutations .

Table 1: Summary of ENU's Mutagenic Effects

| Organism | Mutation Type | Frequency |

|---|---|---|

| Mice | GC-AT transitions | High |

| Mice | AT-GC transitions | Low |

| Drosophila | Various | Moderate |

Neurotoxicity and Behavioral Impacts

Research has highlighted the neurotoxic potential of ENU, particularly concerning neurogenesis. A study demonstrated that postnatal exposure to ENU in mice resulted in significant deficits in neural progenitor proliferation within the subventricular zone (SVZ) and dentate gyrus (DG) regions of the brain. Behavioral assessments indicated impairments in spatial memory and odor discrimination tasks, underscoring the compound's detrimental effects on cognitive functions .

Case Study: Neurogenic Disruption in Mice

In an experimental setup, adult mice received five doses of ENU (100 mg/kg body weight) at three-day intervals. Subsequent analysis revealed:

- Structural Changes : Significant alterations in the cellular composition of neurogenic areas.

- Behavioral Deficits : Impaired performance in memory tasks correlated with reduced neurogenesis .

Leukemogenic Potential

ENU has also been implicated in the induction of leukemia. In a controlled study involving male ICR mice, administration of ENU led to the development of leukemia characterized by increased blast cells in peripheral blood smears. The mechanism was linked to the upregulation of angiogenic proteins like VEGF and anti-apoptotic proteins such as BCL2 .

Table 2: Leukemogenic Effects Observed in Mouse Models

| Parameter | Control Group | ENU-Treated Group |

|---|---|---|

| Blast Cells Presence | Rare | Numerous |

| VEGF Expression | Baseline | Significantly Upregulated |

| BCL2 Expression | Baseline | Significantly Upregulated |

Protective Effects Against Oxidative Stress

Interestingly, modifications to ENU have been explored for potential protective effects against oxidative stress induced by antitumor drugs. A study investigated a spin-labeled variant of ENU (SLENU), which exhibited protective properties against oxidative liver injuries caused by treatments like doxorubicin and bleomycin. This suggests that while ENU is primarily known for its harmful effects, derivatives may offer therapeutic benefits under specific conditions .

属性

IUPAC Name |

1-ethyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c1-2-6(5-8)3(4)7/h2H2,1H3,(H2,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSGACRLAFQQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Record name | N-NITROSO-N-ETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020593 | |

| Record name | 1-Ethyl-1-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitroso-n-ethylurea appears as yellow-pink crystals or off-white powder. Sensitive to light., Pale buff-yellow solid; [Merck Index] Yellowish-pink or off-white solid; [CAMEO] | |

| Record name | N-NITROSO-N-ETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-ethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 1.283X10+4 mg/L at room temperature, Soluble in polar organic solvents | |

| Record name | N-NITROSO-N-ETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-ethylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | N-Nitroso-N-ethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Thirty-day-old Sprague--Dawley rats were used to study the persistence of DNA lesions (e.g., O6-alkylguanine) induced by various doses of ethylnitrosourea (ENU). Cellular proliferation was measured as an increment of DNA content per organ at 7 days post-treatment. We observed that the persistence of O6-EtGua was not affected by the various dose levels. Comparing the 3 organs, the persistence of O6-EtGua ranked in the order of brain greater than kidney greater than liver, while the percent increase in DNA content was measured as liver greater than kidney greater than brain. When the target specificity of ENU carcinogenesis in 30-day-old rats was compared to that following transplacental exposure in terms of its relationship to the persistence of DNA lesions and the rate of target cellular proliferation, it permitted the conclusion that induction of neoplasia in target cells is not only determined by persistent DNA lesions but also by the rate of proliferation of target cells at the time of exposure., O6-Alkylguanine-DNA alkyltransferase (AGT) is responsible for repairing the O6-alkylguanine lesion in DNA. There is wide variation in the levels of alkylguanine-DNA alkyltransferase between organ and cell types, which appears to correlate with cell and tissue type sensitivity to the mutagenic and carcinogenic effects of alkylating agents. ... to investigate the role of alkylguanine-DNA alkyltransferase in modulating the frequency and types of mutations induced in one type of normal human parenchymal cells, we examined the types and frequency of mutations in the hypoxanthine (guanine) phosphoribosyltransferase (hprt gene in 116 mutants derived from two N-ethyl-N-nitrosourea (ENU)-treated normal human skin keratinocyte cell lines. O6-Benzylguanine (O6-BZ; 5 um x 2 hr) was used to specifically inhibit alkylguanine-DNA alkyltransferase activity before N-ethyl-N-nitrosourea treatment (0 to 5 mM x 1 hr). O6-Benzylguanine increased both the cytotoxic and mutagenic effects of N-ethyl-N-nitrosourea by 1.8- and 3- to 5-fold, respectively. In both treatment groups, most of the mutations were base substitutions (72%). The proportion of GC to AT transitions in the O6-Benzylguanine group (14/31) was twice that in the group treated with N-ethyl-N-nitrosourea alone, consistent with the loss of alkylguanine-DNA alkyltransferase activity in these cells. There was no strand specificity of GC to AT and AT to GC transitions in both groups. Base transversions accounted for 28% of total base substitutions. A lower than expected proportion of AT to TA transversions were observed in both cell lines, which decreased in the O6-Benzylguanine pretreated group. A strand bias was observed for GC to TA and AT to TA transversions. Most of the G to A and G to T base substitutions had one or more purines flanking 3' to the mutated deoxyguanosines. There were more deletion mutants with the deletion of exon 1,4,6, and 8 in the BZ group than in the control group. These data, characterizing the mutational spectra of N-ethyl-N-nitrosourea in normal human keratinocytes treated in vitro, indicate that GC to AT and AT to GC transition mutations predominate in these cells depleted or not depleted of alkylguanine-DNA alkyltransferase., The experiments investigated the induction of ethylations to DNA in yeast cells exposed to the chemical mutagen ethylnitrosourea. A similar level of alkylation was seen at the N7 and O6 of guanine and at the N3 of adenine in either log phase cells or in temperature sensitive cdc4 and cdc7 cells growth arrested at their specific G1 positions. Hence, the changes in chromosome structure associated with the above cdc phenotypes do not modify the amount of DNA damage induced by ethylnitrosourea., NEU is a direct alkylating agent and has been shown to ethylate nucleic acids both in vitro and in vivo. 7-Ethylguanine, 06-ethylguanine, 3-ethyladenine and 7-ethyladenine and ethylphosphate triesters have been detected in rat tissues after administration of NEU in vivo. 06-Ethylguanine was lost from DNA of brain (a target organ) much more slowly than from liver DNA, whereas no such difference was observed for the rate of loss of the other ethylated products., For more Mechanism of Action (Complete) data for N-Nitroso-N-ethylurea (7 total), please visit the HSDB record page. | |

| Record name | N-Nitroso-N-ethylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Very pale pink crystalline solid, Pale yellow, crystalline, Pale buff-yellow hexagonal plates | |

CAS No. |

759-73-9 | |

| Record name | N-NITROSO-N-ETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyl-N-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-ethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-1-nitrosourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-ethyl-N-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-1-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-nitrosourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-NITROSOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8M1T4190R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitroso-N-ethylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

217 to 219 °F (decomposes) (NTP, 1992), 100 °C; decomposes | |

| Record name | N-NITROSO-N-ETHYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-ethylurea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。